Bienvenue dans la boutique en ligne BenchChem!

Dimethylenastron

Eg5 inhibition ATPase activity antimitotic potency

Dimethylenastron is the ATP-uncompetitive Eg5 inhibitor for definitive target validation. Active against STLC-resistant D130A/L214A mutants, it uniquely kills tetraploid tumor cells over diploid precursors—a ploidy-specific vulnerability not seen with other Eg5 agents. Temporally uncouples migration suppression (24h) from proliferation inhibition (72h), enabling clean non-mitotic studies. Reliably induces G2/M arrest and monopolar spindles at 1 µM with negligible off-target kinesin activity. Avoid generic substitution pitfalls; choose this validated tool for reproducible spindle dynamics and cancer research. Order with full characterization and compliance documentation.

Molecular Formula C16H18N2O2S
Molecular Weight 302.4 g/mol
CAS No. 863774-58-7
Cat. No. B1670673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylenastron
CAS863774-58-7
Synonymsdimethylenastron
DMEN enastron
Molecular FormulaC16H18N2O2S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C
InChIInChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21)
InChIKeyRUOOPLOUUAYNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylenastron (CAS 863774-58-7): Chemical Profile and Baseline Characterization of an Eg5 Kinesin Inhibitor


Dimethylenastron (CAS 863774-58-7), also known as Eg5 Inhibitor III, is a quinazoline-thione analog that functions as a potent, cell-permeable, specific, and reversible inhibitor of the mitotic kinesin Eg5 (also known as kinesin spindle protein, KSP, or KIF11) [1]. It inhibits the microtubule-stimulated ATPase activity of Eg5 with an IC50 of 200 nM in cell-free assays . As a tool compound, it is widely used to investigate mitotic spindle dynamics and cell cycle regulation [2].

Why Dimethylenastron Cannot Be Simply Substituted by Other In-Class Eg5 Inhibitors


The Eg5 inhibitor class comprises diverse chemotypes—including dihydropyrimidines (e.g., Monastrol), quinazoline-thiones (Dimethylenastron), S-trityl-L-cysteine derivatives (STLC), and thiadiazole-containing compounds (K858, Ispinesib)—that exhibit substantial divergence in potency, selectivity, and mechanism of action [1]. Dimethylenastron acts as an ATP-uncompetitive (allosteric) inhibitor, a functional distinction that renders cells expressing specific Eg5 mutations (D130A, L214A) resistant to STLC yet still sensitive to Dimethylenastron [2]. Generic substitution without rigorous validation therefore risks both compromised target engagement and misinterpretation of experimental outcomes .

Quantitative Evidence Guide: Verifiable Differentiation of Dimethylenastron from Closest Analogs


Potency Superiority: Dimethylenastron Exhibits ~100-Fold Higher Potency Than Monastrol in Eg5 ATPase Inhibition

Dimethylenastron demonstrates a >100-fold increase in potency compared to the prototypical Eg5 inhibitor Monastrol in inhibiting Eg5 ATPase activity, a critical functional endpoint for this target class [1]. This quantitative differentiation directly impacts experimental design: achieving equivalent target engagement requires substantially lower concentrations of Dimethylenastron, reducing solvent burden and potential off-target effects [2].

Eg5 inhibition ATPase activity antimitotic potency cancer research

Selectivity Profile: Dimethylenastron Shows Negligible Activity Against Five Other Kinesin Subfamilies

In contrast to broader-spectrum kinesin inhibitors, Dimethylenastron exhibits a narrow selectivity profile: at concentrations up to at least 1 µM, it produces no detectable inhibition of kinesin-1, kinesin-4, kinesin-7, kinesin-10, and one additional ungrouped kinesin subfamily derived from four different organisms . This specificity is critical for experiments aimed at isolating Eg5-dependent phenotypes without confounding effects from other mitotic or transport kinesins .

target selectivity kinesin family off-target profiling chemical biology

Functional Distinction: Dimethylenastron Retains Activity in STLC-Resistant Eg5 Mutant Cells

Dimethylenastron exhibits a key functional distinction from the widely used Eg5 inhibitor STLC (S-trityl-L-cysteine). Cells expressing the D130A or L214A mutations in the Eg5 allosteric binding pocket—which confer robust resistance to STLC—remain capable of continuous proliferation in the presence of Dimethylenastron, consistent with its classification as an ATP-uncompetitive inhibitor [1]. This differential response enables researchers to employ Dimethylenastron as a tool to discriminate between allosteric binding modes and to validate target specificity in Eg5-dependent phenotypes .

mechanism of action allosteric inhibition drug resistance mutant cell lines

Differential Cytotoxicity: Dimethylenastron Preferentially Eliminates Tetraploid Tumor Cells Over Diploid Precursors

Dimethylenastron demonstrates a unique therapeutic vulnerability: it kills tetraploid tumor cells more efficiently than their isogenic diploid precursors [1]. Following treatment, diploid cells undergo prolonged mitotic arrest followed by morphological reversion to interphase with 4N DNA content. In striking contrast, Dimethylenastron-treated tetraploid cells exhibit a shorter mitotic arrest, bipolar or multipolar karyokinesis, and rapid progression to apoptosis, as visualized by fluorescence videomicroscopy of histone H2B-GFP-expressing cells . This differential response is not uniformly reported for other Eg5 inhibitors and represents a phenotype-specific differentiation point.

tetraploidy cancer cell biology mitotic catastrophe aneuploidy

Cell Cycle Arrest and Antiproliferative Potency: Dimethylenastron Induces G2/M Accumulation at Sub-Micromolar Concentrations

Dimethylenastron induces robust G2/M phase accumulation in HeLa cells, with 75% of cells arrested at this checkpoint following treatment with 1 µM Dimethylenastron [1]. This concentration is approximately 5-fold above the biochemical IC50 (200 nM), consistent with cellular permeability and target engagement requirements. In glioblastoma cell lines (U-87 MG, U-118 MG, U-373 MG), Dimethylenastron exhibits antiproliferative activity at least one order of magnitude greater than Monastrol [2]. This enhanced cellular potency translates the biochemical advantage into a functional cellular outcome.

cell cycle arrest mitotic index antiproliferative HeLa cells

Anti-Migratory and Anti-Invasive Effects: Dimethylenastron Suppresses Cancer Cell Motility Independently of Proliferation

Dimethylenastron exerts concentration-dependent suppression of cancer cell migration and invasion in PANC-1 pancreatic cancer cells [1]. At concentrations of 3 and 10 µM (24-hour treatment), Dimethylenastron significantly reduces the migratory ability of these cells, while notably failing to inhibit proliferation at the same early time point—proliferative inhibition only becomes apparent at 72 hours . This temporal uncoupling of anti-motility and anti-proliferative effects suggests that Dimethylenastron's impact on cell migration is not merely a downstream consequence of cell cycle arrest, distinguishing it from other Eg5 inhibitors where such functional dissociation has not been characterized.

cell migration invasion metastasis pancreatic cancer

Optimal Research and Industrial Application Scenarios for Dimethylenastron Procurement


Mechanistic Studies of Mitotic Spindle Assembly and Cell Cycle Regulation

Dimethylenastron is ideally suited for investigating Eg5-dependent spindle assembly and mitotic progression due to its high biochemical potency (IC50 = 200 nM) and clean selectivity profile (negligible inhibition of five other kinesin subfamilies) [1]. At ~1 µM, it reliably induces G2/M arrest and monopolar spindle formation in HeLa cells and Xenopus egg extracts, providing a robust and reproducible phenotype for live-cell imaging and biochemical dissection of mitotic mechanisms [2]. Its reversible binding kinetics also permit washout experiments to study mitotic recovery dynamics [3].

Investigating Tetraploidy as a Therapeutic Vulnerability in Cancer

Researchers studying the role of tetraploidy in tumorigenesis and the therapeutic potential of targeting polyploid cancer cells should prioritize Dimethylenastron. This compound has been directly shown to preferentially kill tetraploid tumor cells over isogenic diploid precursors, a phenotype characterized by shorter mitotic arrest, multipolar division, and rapid apoptosis induction [1]. This unique ploidy-specific vulnerability is not universally reported for other Eg5 inhibitors, making Dimethylenastron the tool of choice for this specific research niche [2].

Orthogonal Chemical Validation of Eg5-Dependent Phenotypes in STLC-Resistant Models

Dimethylenastron provides a critical orthogonal validation tool for experiments utilizing STLC-resistant cell lines (expressing Eg5 D130A or L214A mutations). Because Dimethylenastron acts as an ATP-uncompetitive inhibitor and does not share the resistance profile of STLC, it can be used to confirm that observed phenotypes in these models are genuinely Eg5-dependent rather than arising from off-target effects [1]. This application is essential for rigorous target validation studies and for distinguishing between different allosteric binding modes within the Eg5 pocket [2].

Dissecting Eg5-Dependent Cell Motility Independent of Proliferative Arrest

Investigators studying the role of Eg5 in cell migration and invasion—particularly in the context of pancreatic cancer metastasis—will find Dimethylenastron uniquely valuable. The compound suppresses migration at 24 hours while leaving proliferation unchanged until 72 hours, enabling researchers to isolate motility-specific Eg5 functions without the confounding influence of cell cycle arrest [1]. This temporal uncoupling is a distinguishing feature that supports more nuanced mechanistic studies of Eg5's non-mitotic roles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylenastron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.